molecular formula C21H21N3O3 B12179041 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12179041
M. Wt: 363.4 g/mol
InChI Key: GUJUSWVADYTWHL-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline and indole intermediates separately, followed by their coupling through an acetamide linkage.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and indole intermediates through an acetamide linkage. This can be achieved by reacting the quinoline intermediate with an acyl chloride derivative of the indole intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine derivative.

    Substitution: The aromatic rings in both the quinoline and indole moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: It is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biology: It is used in biochemical studies to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, while the indole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Shares the quinoline moiety but lacks the indole and acetamide linkages.

    Indole-3-acetic acid: Contains the indole moiety but lacks the quinoline and acetamide linkages.

    Quinoline-3-carboxamide: Contains the quinoline and acetamide linkages but lacks the indole moiety.

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both quinoline and indole moieties linked through an acetamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H21N3O3/c25-20-8-6-14-5-7-16(11-19(14)24-20)27-13-21(26)22-10-9-15-12-23-18-4-2-1-3-17(15)18/h1-5,7,11-12,23H,6,8-10,13H2,(H,22,26)(H,24,25)

InChI Key

GUJUSWVADYTWHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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